molecular formula C16H20N4O2 B2355106 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide CAS No. 946302-62-1

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

Cat. No.: B2355106
CAS No.: 946302-62-1
M. Wt: 300.362
InChI Key: QNKUARREQSWPDR-UHFFFAOYSA-N
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Description

This compound is utilized in drug discovery, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide involves several steps. One common method includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and palladium on carbon (Pd/C) for hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a versatile compound with applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A pyrimidine-based drug used in the treatment of leukemia.

    Dasatinib: Another pyrimidine-based drug with applications in cancer therapy.

    Nilotinib: Used for treating chronic myeloid leukemia.

Uniqueness

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide stands out due to its unique structural features, such as the methoxy and isobutyramide groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10(2)16(21)20-13-7-5-12(6-8-13)19-14-9-15(22-4)18-11(3)17-14/h5-10H,1-4H3,(H,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKUARREQSWPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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